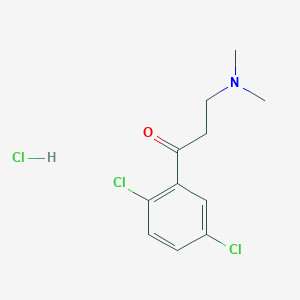
(3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester is an organophosphorus compound that features a benzyl group substituted with a fluorine atom and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester typically involves a multi-step process:
Nitration: The starting material, 3-fluorotoluene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 3-fluoro-5-nitrotoluene.
Bromination: The nitro compound is then brominated using bromine in the presence of a catalyst such as iron to form 3-fluoro-5-nitrobenzyl bromide.
Phosphonation: The final step involves the reaction of 3-fluoro-5-nitrobenzyl bromide with triethyl phosphite under reflux conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The benzyl bromide intermediate can react with nucleophiles to form different substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phosphonic ester group can be oxidized to the corresponding phosphonic acid using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide or potassium cyanide in an aprotic solvent like dimethylformamide.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Oxidation: Hydrogen peroxide in an aqueous medium.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Reduction: (3-Fluoro-5-amino-benzyl)-phosphonic acid diethyl ester.
Oxidation: (3-Fluoro-5-nitro-benzyl)-phosphonic acid.
Aplicaciones Científicas De Investigación
(3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or a precursor for the synthesis of biologically active molecules.
Mecanismo De Acción
The mechanism of action of (3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the fluorine and nitro groups can influence its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
(3-Fluoro-5-nitrobenzyl chloride): Similar structure but with a chloride instead of a phosphonic ester group.
(3-Fluoro-5-nitrobenzyl alcohol): Similar structure but with an alcohol group instead of a phosphonic ester group.
(3-Fluoro-5-nitrobenzylamine): Similar structure but with an amine group instead of a phosphonic ester group.
Uniqueness
(3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester is unique due to the presence of the phosphonic ester group, which can impart distinct chemical and physical properties. This group can enhance the compound’s solubility, stability, and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C11H15FNO5P |
|---|---|
Peso molecular |
291.21 g/mol |
Nombre IUPAC |
1-(diethoxyphosphorylmethyl)-3-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C11H15FNO5P/c1-3-17-19(16,18-4-2)8-9-5-10(12)7-11(6-9)13(14)15/h5-7H,3-4,8H2,1-2H3 |
Clave InChI |
FQFYFECHUQNQSB-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=CC(=CC(=C1)F)[N+](=O)[O-])OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B15052280.png)

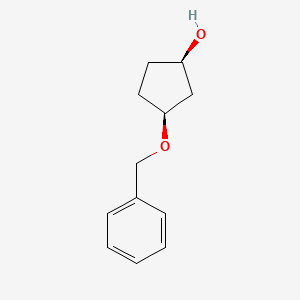
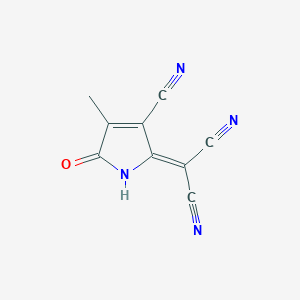


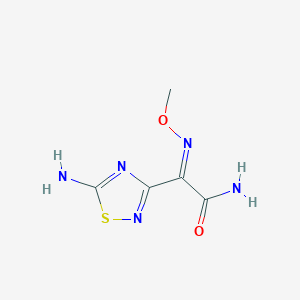
![[3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid](/img/structure/B15052330.png)
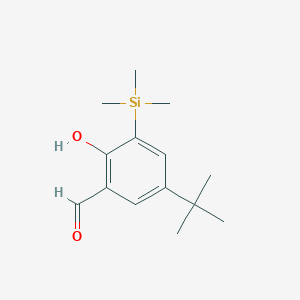
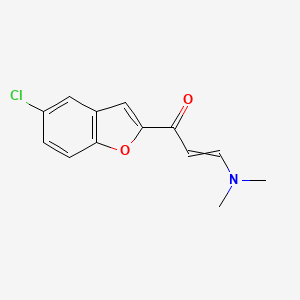

![[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid](/img/structure/B15052358.png)
